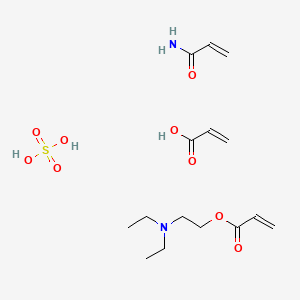
r-Omeprazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Omeprazole is a proton pump inhibitor used to treat conditions where there is too much acid in the stomach. It is used to treat gastric and duodenal ulcers, erosive esophagitis, and gastroesophageal reflux disease (GERD) . It works by blocking the release of stomach acid .
Synthesis Analysis
The synthesis of Omeprazole involves several steps, including the use of various reagents and catalysts . The large-scale synthesis of Omeprazole is discussed in chapter three of a research paper .Molecular Structure Analysis
The molecular formula of r-Omeprazole is C17H19N3O3S . Its average mass is 345.416 Da and its monoisotopic mass is 345.114716 Da .Chemical Reactions Analysis
Omeprazole has been studied in various chemical reactions, including those involving aspirin . It has also been studied in the context of its conversion and the yield of its reactions .Physical And Chemical Properties Analysis
Omeprazole has a density of 1.4±0.1 g/cm3, a boiling point of 600.0±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . Its molar refractivity is 94.0±0.4 cm3 .Applications De Recherche Scientifique
- Researchers have employed various quantitative analytical techniques to estimate aspirin and omeprazole in recently FDA-approved tablets . One method involves using the first derivative of the ratio spectra to resolve overlapping spectra between aspirin and omeprazole. By dividing the first derivative of the ratio spectra of drug mixtures by a spectrum of a standard solution of omeprazole, aspirin can be estimated, and vice versa. Additionally, thin-layer chromatography (TLC) densitometry with UV detection at 272 nm allows simultaneous quantitative analysis of both drugs. The proposed methods were validated and successfully applied to analyze drugs in pure and pharmaceutical forms.
- Investigation into the design, development, and release kinetics of omeprazole (OME) from solid dosage forms has been conducted . These formulations were tested for their resilience in pH 4.5 buffer solutions and their rate of disintegration in a small-intestine-like environment (pH 6.8). Understanding OME release behavior is crucial for optimizing drug delivery systems.
- A recent study used mendelian randomization (MR) analysis to explore the underlying causal relationship between omeprazole and OA . By incorporating large datasets, researchers aimed to shed light on whether omeprazole influences OA risk. This investigation contributes to our understanding of potential associations between proton pump inhibitors (PPIs) like omeprazole and musculoskeletal health.
Quantitative Analysis of Aspirin and Omeprazole in Pharmaceutical Preparations
Design and Release Kinetics of Omeprazole from Solid Dosage Forms
Investigating the Causal Link Between Omeprazole and Osteoarthritis (OA)
Mécanisme D'action
Target of Action
R-Omeprazole, also known as Omeprazole, is a proton pump inhibitor (PPI) that primarily targets the H+/K+ ATPase pump on gastric secretory cells . This pump is responsible for the final step in the production of gastric acid. By inhibiting this pump, Omeprazole effectively reduces the production of stomach acid .
Mode of Action
Omeprazole works by specifically inhibiting the H+/K+ ATPase system found at the secretory surface of gastric parietal cells . It forms a disulfide linkage to cysteine residues in the H+/K+ ATPase pump, resulting in the inhibition of acid secretion in the stomach . This effect ameliorates conditions such as gastroesophageal reflux and peptic ulcer disease .
Biochemical Pathways
Omeprazole affects the biochemical pathway involving the H+/K+ ATPase pump. By inhibiting this pump, it reduces gastric acid secretion, thereby increasing the pH within the stomach . This can lead to the amelioration of acid-related disorders. Furthermore, Omeprazole has been found to bind to a wide range of diverse proteins, indicating that it may have effects on multiple biochemical pathways .
Pharmacokinetics
Omeprazole is mainly metabolized by CYP2C19 and CYP3A4 . The pharmacokinetics of Omeprazole are time and dose-dependent . The CYP2C19 polymorphism was incorporated using in vitro data, which affects the metabolism and therefore the bioavailability of Omeprazole .
Result of Action
The primary result of Omeprazole’s action is the reduction of gastric acid secretion. This leads to the treatment of GERD associated conditions such as heartburn and gastric acid hypersecretion, and promotes healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .
Action Environment
The action of Omeprazole can be influenced by environmental factors such as the presence of food. For example, the pharmacokinetics and anti-gastric acid secretion of Omeprazole can be affected under fasting and fed conditions . Furthermore, the genetic makeup of an individual, specifically the presence of CYP2C19 polymorphisms, can influence the action, efficacy, and stability of Omeprazole .
Safety and Hazards
Omeprazole can cause kidney problems, diarrhea, and allergic skin reactions . It may also cause new or worsening symptoms of lupus . Long-term use of Omeprazole can lead to low levels of magnesium in your blood, which can cause tiredness, confusion, dizziness, muscle twitches, shakiness, and an irregular heartbeat .
Orientations Futures
Propriétés
InChI |
InChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m1./s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAJOLFRLWQQQL-GJFSDDNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161796-77-6 |
Source


|
| Record name | 1H-Benzimidazole, 6-methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-, sodium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161796-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)